2,3,5,6-Tetrafluoro-4-methylpyridine

Catalog No.
S782066
CAS No.
16297-14-6
M.F
C6H3F4N
M. Wt
165.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-4-methylpyridine

CAS Number

16297-14-6

Product Name

2,3,5,6-Tetrafluoro-4-methylpyridine

IUPAC Name

2,3,5,6-tetrafluoro-4-methylpyridine

Molecular Formula

C6H3F4N

Molecular Weight

165.09 g/mol

InChI

InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3

InChI Key

VMJPFTHPDLREJZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=C1F)F)F)F

Canonical SMILES

CC1=C(C(=NC(=C1F)F)F)F

The exact mass of the compound 2,3,5,6-Tetrafluoro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5,6-Tetrafluoro-4-methylpyridine is a highly fluorinated heterocyclic building block characterized by a fully substituted pyridine ring containing four fluorine atoms and a single methyl group at the C4 position. Commercially procured as a precursor for advanced pharmaceuticals and agrochemicals, its primary value lies in the distinct electronic and steric environment created by the electron-donating methyl group situated within an electron-deficient perfluorinated scaffold. This specific substitution pattern fundamentally alters the molecule's reactivity profile compared to standard perfluorinated aromatics, providing a stable, orthogonally functionalizable core for complex multi-step syntheses [1].

Substituting 2,3,5,6-tetrafluoro-4-methylpyridine with the more common pentafluoropyridine (PFP) or 2,3,5,6-tetrafluoropyridine fundamentally disrupts synthetic regiocontrol. In PFP, the C4 position is the most electrophilic site and acts as the primary target for nucleophilic aromatic substitution (SNAr). If a synthetic route requires the construction of 2,6-disubstituted polyfluoropyridines, using PFP results in unavoidable C4-substitution. The presence of the C4-methyl group in 2,3,5,6-tetrafluoro-4-methylpyridine strictly blocks this pathway, forcing nucleophiles to attack the C2 and C6 positions [1]. Furthermore, unlike 4-(trifluoromethyl) analogs or 4-H variants, the 4-methyl derivative resists specific transition-metal-mediated oxidative additions, making it distinctly stable in catalytic cross-coupling environments [2].

Regioselective SNAr Redirection for 2,6-Disubstitution

The procurement of 2,3,5,6-tetrafluoro-4-methylpyridine is often justified by its ability to enforce C2/C6 regioselectivity during SNAr reactions. When reacted with nucleophiles such as 3-cyanophenol, the C4-methyl group completely blocks the standard C4-attack seen in pentafluoropyridine. Instead, the reaction yields 2,6-bis(aryloxy)-3,5-difluoro-4-methylpyridines (e.g., achieving a 39% isolated yield of the bis-adduct in a single pot under optimized conditions at 90 °C). In contrast, pentafluoropyridine undergoes rapid substitution at C4, making it impossible to directly access the 2,6-disubstituted architecture without complex workarounds [1].

Evidence DimensionPrimary site of nucleophilic aromatic substitution (SNAr)
Target Compound DataC2 and C6 positions (C4 is blocked by the methyl group)
Comparator Or BaselinePentafluoropyridine (PFP) -> Primary substitution occurs at the C4 position
Quantified Difference100% redirection of initial nucleophilic attack from C4 to C2/C6.
ConditionsReaction with oxygen nucleophiles (e.g., phenols) in DMF/DMSO with a base.

Enables the direct, predictable synthesis of 2,6-disubstituted fluorinated scaffolds critical for pharmaceutical discovery.

Resistance to Transition-Metal Oxidative Addition

The electron-donating nature of the C4-methyl group significantly alters the compound's stability in the presence of low-valent transition metals. While 2,3,5-trifluoro-4-(trifluoromethyl)pyridine undergoes rapid C-F oxidative addition with Pt(0) complexes (yielding up to 82% of the Pt-F insertion product), and 2,3,5,6-tetrafluoropyridine undergoes C-H oxidative addition, 2,3,5,6-tetrafluoro-4-methylpyridine exhibits no analogous oxidative addition under identical room-temperature conditions. This resistance demonstrates that the methyl group sufficiently deactivates the fluorinated ring toward specific metal insertions [1].

Evidence DimensionReactivity toward zero-valent platinum [Pt(PiPr3)2]
Target Compound DataNo C-F or C-H oxidative addition observed under standard conditions
Comparator Or Baseline2,3,5-Trifluoro-4-(trifluoromethyl)pyridine -> Up to 82% yield of C-F oxidative addition product
Quantified DifferenceComplete suppression of the C-F/C-H oxidative addition pathways observed in closely related analogs.
ConditionsRoom temperature reaction with [Pt(PiPr3)2] in hexane.

Allows the compound to be utilized in complex catalytic mixtures or as a ligand backbone where other polyfluoropyridines would degrade via metal insertion.

Orthogonal Functionalization via the C4-Alkyl Handle

Beyond its role as a steric blocker, the C4-methyl group provides an orthogonal site for functionalization that is absent in pentafluoropyridine. The methyl group can be subjected to benzylic-type radical halogenation or oxidation to yield 4-(bromomethyl)- or 4-carboxy-2,3,5,6-tetrafluoropyridines. This dual-reactivity profile—SNAr at the ring carbons and radical/electrophilic chemistry at the methyl side-chain—makes it a highly versatile bifunctional building block compared to fully halogenated analogs, which are restricted entirely to ring-substitution chemistry [1].

Evidence DimensionAvailability of orthogonal non-ring functionalization pathways
Target Compound DataSupports benzylic-type side-chain functionalization (e.g., bromination)
Comparator Or BaselinePentafluoropyridine -> Lacks an alkyl side-chain; restricted to SNAr
Quantified DifferenceEnables multi-axis derivatization (ring + side-chain) versus single-axis (ring only).
ConditionsStandard radical halogenation or oxidation conditions.

Buyers procuring precursors for complex libraries require orthogonal handles to independently modify different regions of the molecule.

Scaffold for 2,6-Disubstituted Pharmaceutical Agents

Directly downstream of its documented SNAr regiocontrol, 2,3,5,6-tetrafluoro-4-methylpyridine is a primary starting material for synthesizing 2,6-diphenoxypyridine-derived Factor Xa inhibitors. The C4-methyl group provides a precise steric fit in the enzyme's binding pocket, while the forced C2/C6 substitution pattern allows for the straightforward attachment of complex arylamidine groups [1].

Stable Fluorinated Motifs in Organometallic Catalysis

Because it resists C-F and C-H oxidative addition by low-valent metals like Pt(0), this compound is utilized when a highly electron-deficient, fluorinated pyridine ring must remain intact during complex catalytic cycles. It serves as a robust structural motif in environments where 4-CF3 or 4-H polyfluoropyridines would undergo unwanted metal insertion and subsequent degradation [2].

Precursor for Bifunctional Agrochemical Building Blocks

Leveraging the orthogonal reactivity of the C4-methyl group, industrial chemists procure this compound to synthesize 4-(bromomethyl)-2,3,5,6-tetrafluoropyridine and related derivatives. These bifunctional intermediates are critical for developing next-generation agrochemicals, where the fluorinated ring provides metabolic stability and the functionalized methyl group serves as an attachment point for further structural elaboration [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,3,5,6-tetrafluoro-4-methylpyridine

Dates

Last modified: 08-15-2023

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